molecular formula C5H5N3O3 B1592725 3-Amino-5-nitropyridin-2(1H)-one CAS No. 5667-38-9

3-Amino-5-nitropyridin-2(1H)-one

Cat. No.: B1592725
CAS No.: 5667-38-9
M. Wt: 155.11 g/mol
InChI Key: WUMXEXOQVKMRQX-UHFFFAOYSA-N
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Description

3-Amino-5-nitropyridin-2(1H)-one is an organic compound with the molecular formula C5H5N3O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a nitro group at the 5-position, and a keto group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitropyridin-2(1H)-one typically involves the nitration of 3-amino-2-pyridone. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position. The nitration process usually involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction mixture is maintained at a low temperature to prevent over-nitration and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitropyridin-2(1H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino and nitro groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation products may include nitroso derivatives and other oxidized forms of the compound.

    Reduction: Reduction typically yields 3,5-diaminopyridin-2(1H)-one.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups replacing the amino or nitro groups.

Scientific Research Applications

3-Amino-5-nitropyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-nitropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, participate in electron transfer, and undergo chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-5-nitropyridine: This compound has a similar structure but with a methyl group at the 3-position instead of an amino group.

    3-Amino-5-methylpyrazole: This compound has a pyrazole ring instead of a pyridine ring and a methyl group at the 5-position.

Uniqueness

3-Amino-5-nitropyridin-2(1H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, nitro group, and keto group on the pyridine ring allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-amino-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,6H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXEXOQVKMRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628112
Record name 3-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5667-38-9
Record name 3-Amino-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 g. of 3,5-dinitro-2-pyridone in 200 ml. of methanol was adjusted to pH 8 with ammonium hydroxide. At 60-65° C., there was added slowly a solution of 10.8 g. of sodium sulfide nonahydrate in 30 ml. of water. After 1 hour at 60-65° C. the solvent was evaporated and the residue was extracted with hot benzene and acetic acid to neutralize any sodium salt. The benzene was decanted and cooled to give a precipitate. Recrystallization from methanol gave 3-amino-5-nitro-2-pyridone, m.p. 200°-201° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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